molecular formula C16H18Cl3NO2 B4846573 2-{[4-(benzyloxy)-3,5-dichlorobenzyl]amino}ethanol hydrochloride

2-{[4-(benzyloxy)-3,5-dichlorobenzyl]amino}ethanol hydrochloride

Cat. No. B4846573
M. Wt: 362.7 g/mol
InChI Key: TZTPNENYJMUFSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-(benzyloxy)-3,5-dichlorobenzyl]amino}ethanol hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BDBE hydrochloride and is synthesized using a specific method.

Scientific Research Applications

BDBE hydrochloride has been extensively studied for its potential applications in various scientific fields. It has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This makes BDBE hydrochloride a potential candidate for the treatment of Alzheimer's disease and other neurological disorders.

Mechanism of Action

The mechanism of action of BDBE hydrochloride involves the inhibition of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. This, in turn, enhances cholinergic neurotransmission, leading to improved cognitive function. BDBE hydrochloride also exhibits antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
BDBE hydrochloride has been shown to improve cognitive function in animal models of Alzheimer's disease and other neurological disorders. It has also been found to have anti-inflammatory and neuroprotective effects, which may contribute to its therapeutic potential. In addition, BDBE hydrochloride has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

The advantages of using BDBE hydrochloride in lab experiments include its potent inhibitory effects on acetylcholinesterase, its neuroprotective properties, and its low toxicity profile. However, the limitations of using BDBE hydrochloride include its limited solubility in water, which may affect its bioavailability and the need for further optimization of its pharmacokinetic properties.

Future Directions

There are several future directions for the study of BDBE hydrochloride. One potential direction is the development of BDBE hydrochloride-based therapeutics for the treatment of Alzheimer's disease and other neurological disorders. Another direction is the optimization of the pharmacokinetic properties of BDBE hydrochloride to improve its bioavailability and efficacy. Additionally, further studies are needed to investigate the potential applications of BDBE hydrochloride in other fields, such as cancer research and drug discovery.
Conclusion
In conclusion, BDBE hydrochloride is a promising chemical compound with potential applications in various scientific fields. Its potent inhibitory effects on acetylcholinesterase, neuroprotective properties, and low toxicity profile make it a promising candidate for further development as a therapeutic agent. Further studies are needed to investigate its potential applications and optimize its pharmacokinetic properties.

properties

IUPAC Name

2-[(3,5-dichloro-4-phenylmethoxyphenyl)methylamino]ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17Cl2NO2.ClH/c17-14-8-13(10-19-6-7-20)9-15(18)16(14)21-11-12-4-2-1-3-5-12;/h1-5,8-9,19-20H,6-7,10-11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZTPNENYJMUFSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)CNCCO)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[4-(Benzyloxy)-3,5-dichlorobenzyl]amino}ethanol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[4-(benzyloxy)-3,5-dichlorobenzyl]amino}ethanol hydrochloride
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2-{[4-(benzyloxy)-3,5-dichlorobenzyl]amino}ethanol hydrochloride

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